molecular formula C26H36O9 B018422 Caesalmin E CAS No. 204185-91-1

Caesalmin E

Cat. No. B018422
M. Wt: 492.6 g/mol
InChI Key: ZMDJQZBKCANBDV-GZEDFXFRSA-N
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Description

Cassane diterpenes, including compounds like Caesalmin E, are isolated from various parts of plants belonging to the Caesalpinia species. These compounds have been the subject of scientific interest due to their diverse biological activities and complex chemical structures.

Synthesis Analysis

The synthesis of cassane diterpenes, analogous to Caesalmin E, often involves extensive spectroscopic methods. For instance, the isolation of new cassane diterpenes from Caesalpinia minax seeds utilized methanol extraction followed by spectroscopic elucidation, including NMR, MS, and HRESIMS data, highlighting the complex nature of these compounds' synthesis and structural determination (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of cassane diterpenes is characterized by extensive spectroscopic analysis. The elucidation of structures for compounds such as Caesalmin E involves detailed NMR, MS, and sometimes X-ray crystallography to determine their complex molecular frameworks.

Chemical Reactions and Properties

Cassane diterpenes participate in various chemical reactions, primarily due to their multiple functional groups. These reactions include transformations and interactions that are crucial for their biological activities. The antiproliferative activities of these compounds against cancer cell lines, as indicated by their IC50 values, illustrate the chemical reactivity and potential therapeutic properties of cassane diterpenes (Li et al., 2016).

Scientific Research Applications

  • Anti-inflammatory Properties : Caesalmin E and other cassane derivatives from Caesalpinia minax significantly inhibit nitric oxide production in RAW264.7 macrophages stimulated by lipopolysaccharide (LPS) (Dong et al., 2015).

  • Potential in Alzheimer's Treatment : Caesalmin C, a related compound, delays the progression of Alzheimer's disease in C. elegans via the DAF-16 signaling pathway, suggesting potential applications in treating the disease (Zhang et al., 2022).

  • Breast Cancer Treatment Potential : Caesalpinia pulcherima (CP) shows promise in breast cancer treatment, affecting ER and EGFR expression in MCF-7 cells and improving immunohistological status in carcinoma rats (Sakle et al., 2020).

  • Antiviral Activity : Caesalmin E and other cassane furanoditerpenes from Caesalpinia minax have potent anti-Para3 virus activity, making them potential new antiviral agents (Jiang et al., 2001).

  • Diabetes Treatment : The aqueous extract of the stem bark of Caesalpinia ferrea reduces blood glucose levels and improves the metabolic state of diabetic rats, indicating potential applications in diabetes treatment (Vasconcelos et al., 2011).

  • Antimalarial Properties : Caesalmin E has shown potent inhibitory activity against Plasmodium falciparum growth in vitro, suggesting its potential as an antimalarial agent (Linn et al., 2005).

  • Pharmacokinetics and Tissue Distribution : Caesalmin E displays strong anti-inflammatory activity and is distributed rapidly and widely among tissues, with the stomach being the main tissue site (Wang et al., 2019).

  • Influenza Virus Neuraminidase Inhibition : Caesalmin E showed moderate inhibitory activity on influenza virus neuraminidase in vitro (Wu et al., 2014).

Safety And Hazards

The safety data sheet for Caesalmin E suggests that it should be handled with care. It recommends the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

properties

IUPAC Name

[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDJQZBKCANBDV-GZEDFXFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caesalmin E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
RA Dickson, TC Fleischer, PJ Houghton - 2011 - researchgate.net
Medicinal plants belonging to the Caesalpinia (Ceasalpiniaceae) genus are widely distributed in most tropical countries and have been frequently employed in folkloric medicine …
Number of citations: 12 www.researchgate.net
Q Liu, B Bai, D Yang, S Peng, L Zhu, M Luo… - Natural product …, 2018 - Taylor & Francis
Four fractions were prepared from the crude extract of Caesalpinia minax Hance and the inhibitory activity of nitric oxide (NO) production release of RAW 264.7 cells stimulated by …
Number of citations: 10 www.tandfonline.com
SK Kalauni, S Awale, Y Tezuka… - Journal of natural …, 2004 - ACS Publications
… -type diterpenes, norcaesalpinins MA−MC (6−8), together with 12 known diterpenes, 14(17)-dehydrocaesalmin F, 7 caesaldekarin e, 8 caesalmin B, 9 caesalmin C, 5 caesalmin E, 5 2-…
Number of citations: 49 pubs.acs.org
J Wu, G Chen, X Xu, X Huo, S Wu, Z Wu, H Gao - Fitoterapia, 2014 - Elsevier
… that of caesalmin E and less than 42 mass units compared with caesalmin E suggested there … Compound 5 was also found to show same stereo chemistry characters as caesalmin E, …
Number of citations: 47 www.sciencedirect.com
W Jing, XX Zhang, H Zhou, Y Wang, M Yang, L Long… - Fitoterapia, 2019 - Elsevier
Natural products, especially diterpenoids, are enriched with numerous compounds with a broad spectrum of therapeutic indications, suggesting that functional moieties serve as a core …
Number of citations: 52 www.sciencedirect.com
QF Ruan, XH Zhou, SQ Jiang, B Yang, J Jin, H Cui… - Fitoterapia, 2019 - Elsevier
Six previously undescribed cassane diterpenoids, named caesalminaxins OT (1–6), together with 28 known compounds (7–34), were isolated from the seeds of Caesalpinia minax …
Number of citations: 17 www.sciencedirect.com
Y Yin, L Ma, LH Hu - Helvetica Chimica Acta, 2008 - Wiley Online Library
Two novel cassane‐type diterpenes, named magnicaesalpin (1) and neocaesalpin O (2), together with three known compounds, caesalmin D (3), caesalmin E (4), and neocaesalpin L (…
Number of citations: 20 onlinelibrary.wiley.com
S Wu, Z Wu, C Fu, C Wu, J Yuan… - Journal of separation …, 2015 - Wiley Online Library
… -6α-acetoxy-caesalpinin L, and 2α-hydroxyl-caesalmin E, respectively, which produced fragment B similar to the standard caesalmin E (Peak 43) and exhibited the first kind of nuclear …
FF XIANG - Chinese Traditional and Herbal Drugs, 2017 - pesquisa.bvsalud.org
… According to NMR and MS spectra data, the isolated compounds were identified as caesalmin F1 (1), α-caesalpin (2), caesalmin F (3), caesalmin C (4), and caesalmin E (5). Conclusion …
Number of citations: 2 pesquisa.bvsalud.org
M Wang, D Wang, C Gao, X Li, L Sha… - Biomedical …, 2019 - Wiley Online Library
… Three cassane derivatives, bonducellpin G (BG), 7-O-acetyl-bonducellpin C (7-O-AC) and caesalmin E (CE), isolated from Caesalpinia minax Hance seeds, showed strong anti-…

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